Calcium sucrose phosphate

説明

Calcium sucrose phosphate is a compound that has garnered significant interest due to its potential applications in dental care and bone health. It is primarily known for its ability to aid in the remineralization of dental enamel and its role in various biological processes. This compound is a combination of calcium, sucrose, and phosphate, which are essential components for maintaining healthy teeth and bones.

準備方法

Synthetic Routes and Reaction Conditions: Calcium sucrose phosphate can be synthesized through a reaction involving calcium chloride, sucrose, and phosphoric acid. The reaction typically takes place in an aqueous medium, where calcium chloride and phosphoric acid react to form calcium phosphate. Sucrose is then added to the mixture, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves controlled conditions to ensure high purity and consistency. The process begins with the dissolution of calcium chloride in water, followed by the addition of phosphoric acid. The mixture is then heated to facilitate the reaction, and sucrose is introduced to form the final product. The solution is subsequently cooled, filtered, and dried to obtain this compound in its solid form.

化学反応の分析

Types of Reactions: Calcium sucrose phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to release calcium ions, phosphate ions, and sucrose.

Complexation: It can form complexes with other ions or molecules, enhancing its stability and bioavailability.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction typically occurs under physiological conditions.

Complexation: Various metal ions and organic molecules can act as reagents, with reactions occurring under mild conditions.

Major Products Formed:

Hydrolysis: Calcium ions, phosphate ions, and sucrose.

Complexation: Stable complexes with enhanced bioavailability.

科学的研究の応用

Calcium sucrose phosphate has a wide range of scientific research applications, including:

Dental Care: It is used in toothpaste formulations to promote the remineralization of dental enamel and reduce plaque formation.

Bone Health: Due to its calcium content, it is studied for its potential in enhancing bone density and strength.

Biomaterials: It is explored as a component in bone graft materials and dental cements due to its biocompatibility and bioactivity.

Drug Delivery: Its ability to form complexes with various molecules makes it a potential candidate for drug delivery systems.

作用機序

The mechanism of action of calcium sucrose phosphate involves the release of calcium and phosphate ions upon hydrolysis. These ions are essential for the remineralization of dental enamel and the maintenance of bone health. In dental applications, the released ions help to replenish the mineral content of enamel, thereby strengthening teeth and preventing decay. In bone health, the ions contribute to the formation and maintenance of bone tissue.

類似化合物との比較

Calcium Phosphate: Widely used in dental and bone health applications, but lacks the sucrose component which enhances bioavailability.

Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP): Another compound used for dental remineralization, but it includes casein phosphopeptide which provides additional benefits in terms of stability and bioavailability.

Uniqueness: Calcium sucrose phosphate is unique due to its combination of calcium, phosphate, and sucrose, which enhances its bioavailability and effectiveness in dental and bone health applications. The presence of sucrose not only aids in the stability of the compound but also facilitates its incorporation into various formulations.

特性

IUPAC Name |

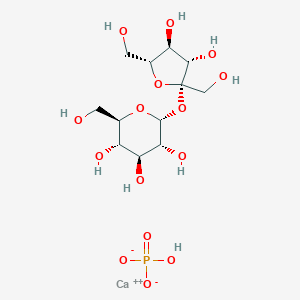

calcium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.Ca.H3O4P/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;1-5(2,3)4/h4-11,13-20H,1-3H2;;(H3,1,2,3,4)/q;+2;/p-2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFVUAOIGKSBPT-HCJAYUHRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.OP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.OP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23CaO15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925698 | |

| Record name | Calcium hydrogen phosphate--hex-2-ulofuranosyl hexopyranoside (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12676-30-1 | |

| Record name | Calcium sucrose phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hydrogen phosphate--hex-2-ulofuranosyl hexopyranoside (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。